Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16BrClO3 It is a derivative of phenoxyalkanoic acid and is characterized by the presence of bromine and chlorine atoms on the phenyl ring, making it a halogenated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate typically involves the reaction of 2-bromo-4-chlorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenoxyalkanoates.
Reduction: 5-(2-bromo-4-chloro-phenoxy)pentanol.
Hydrolysis: 5-(2-bromo-4-chloro-phenoxy)pentanoic acid.
Scientific Research Applications
Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for medical applications.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Ethyl 5-(2-bromo-4-chloro-phenoxy)pentanoate can be compared with other similar compounds, such as:
Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate: Similar structure but with a fluorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the presence of fluorine.
Ethyl 5-(2-bromo-4-methyl-phenoxy)pentanoate: Contains a methyl group instead of chlorine. The methyl group can influence the compound’s lipophilicity and metabolic stability.
Ethyl 5-(2-bromo-4-nitro-phenoxy)pentanoate: Contains a nitro group instead of chlorine. The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(15)9-11(12)14/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHRDXLPIYJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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